HQ461

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HQ461は、サイクリン依存性キナーゼ12(CDK12)と損傷特異的DNA結合タンパク質1(DDB1)との相互作用を促進する分子接着剤であり、サイクリンKの分解を引き起こします。 この化合物は、CDK12の機能を阻害する可能性を示しており、CDK12基質のリン酸化の減少、DNA損傷応答遺伝子のダウンレギュレーション、および細胞死の誘導をもたらします .

準備方法

合成経路と反応条件

HQ461は、小分子ライブラリーのハイスループットスクリーニングを通じて発見されました。 合成には、その活性に不可欠な5-メチルチアゾール-2-アミンファーマコフォアの組み込みが含まれます . 詳細な合成経路と反応条件は、機密情報であり、公表されていません。

工業生産方法

現在、this compoundは、研究目的で小規模に生産されています。 生産には、標準的な有機合成技術が用いられ、その後、高純度と活性を確保するために精製と特性評価が行われます .

化学反応の分析

反応の種類

HQ461は、酸化や還元などの従来の化学反応ではなく、タンパク質-タンパク質結合を促進する相互作用を主に起こします。 ユビキチン-プロテアソーム系を通じてサイクリンKのポリユビキチン化と分解を促進することで作用します .

一般的な試薬と条件

This compoundの合成に関与する主要な試薬には、5-メチルチアゾール-2-アミンおよびその他の機密情報である中間体が含まれます。 反応は通常、制御された条件下で行われ、目的の生成物の形成を確保します .

主要な生成物

This compound媒介反応の主要な生成物は、サイクリンKの分解であり、これはCDK12の機能の阻害とそれに続く細胞効果をもたらします .

科学研究への応用

This compoundは、化学、生物学、医学、および産業の分野における科学研究で多くの応用があります。

科学的研究の応用

In Vitro Applications

In vitro studies have demonstrated the cytotoxic effects of HQ461 on various human cancer cell lines. The compound exhibits significant antiproliferative activity:

- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), MCF-7 (breast cancer).

- IC50 Values :

The structure-activity relationship analysis revealed that a specific pharmacophore, 5-methylthiazol-2-amine, is critical for the compound's potency. Derivatives of this compound have been synthesized to enhance its effectiveness against resistant cancer cell lines .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

- Antitumor Activity : In xenograft models, this compound demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.

- Anti-inflammatory Effects : Studies indicated a significant reduction in inflammation markers in models of induced arthritis .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

-

Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Induction of apoptosis in cancer cells with minimal effects on normal cells.

- Infection Control :

Comparative Data Table

| Application Area | Mechanism | Notable Findings |

|---|---|---|

| Cancer Treatment | Promotes CDK12-DDB1 interaction | Significant cytotoxicity in A549 |

| Antitumor Activity | Induces polyubiquitination | Up to 60% tumor growth inhibition |

| Anti-inflammatory Effects | Reduces inflammation markers | Significant reduction in paw swelling |

| Antimicrobial Activity | Inhibits growth of resistant strains | Effective against multi-drug resistant bacteria |

作用機序

HQ461は、CDK12とDDB1-CUL4-RBX1 E3ユビキチンリガーゼとの相互作用を促進することによりその効果を発揮します。 この相互作用は、CDK12と相互作用するタンパク質であるサイクリンKのポリユビキチン化と分解につながります。 サイクリンKの分解はCDK12の機能を阻害し、CDK12基質のリン酸化の減少、DNA損傷応答遺伝子のダウンレギュレーション、および細胞死の誘導をもたらします .

類似化合物の比較

類似化合物

サリドマイド: ユビキチン-プロテアソーム系を通じて特定のタンパク質の分解を促進する別の分子接着剤.

レナリドミド: サリドマイドと同様に、特定の標的タンパク質の分解を誘導します.

ポマリドミド: 作用機序が類似したサリドマイドの別の誘導体.

This compoundの独自性

This compoundは、CDK12とサイクリンKの特異的な標的化においてユニークです。 他の分子接着剤とは異なり、this compoundは基質特異的受容体を必要とせず、標的タンパク質分解のための新しい戦略となっています .

類似化合物との比較

Similar Compounds

Thalidomide: Another molecular glue that promotes the degradation of specific proteins through the ubiquitin-proteasome system.

Lenalidomide: Similar to thalidomide, it induces the degradation of specific target proteins.

Pomalidomide: Another derivative of thalidomide with similar mechanisms of action.

Uniqueness of HQ461

This compound is unique in its specific targeting of CDK12 and cyclin K. Unlike other molecular glues, this compound does not require a substrate-specific receptor, making it a novel strategy for targeted protein degradation .

生物活性

HQ461 is a novel compound identified as a molecular glue that promotes the interaction between cyclin-dependent kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination and subsequent degradation of Cyclin K (CCNK), a critical partner of CDK12. The biological activity of this compound has been studied primarily in the context of cancer cell lines, revealing its potent cytotoxic effects and unique mechanism of action.

This compound functions by binding to the ATP-binding pocket of CDK12's kinase domain, thereby modifying its surface to facilitate the recruitment of DDB1. This process converts CDK12 into a substrate-specific receptor for DDB1-CUL4-RBX1, triggering the degradation of CCNK through the ubiquitin-proteasome system. The degradation of CCNK compromises CDK12 function, leading to reduced phosphorylation of RNA polymerase II and downregulation of DNA damage response genes, ultimately resulting in cell death .

Cytotoxicity and Efficacy

The cytotoxic effects of this compound have been quantified in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells such as A549. The half-maximal inhibitory concentration (IC50) for this compound in A549 cells is approximately 1.3 µM, indicating potent cytotoxicity. In contrast, treatment with this compound led to a significant reduction in CCNK protein levels—over 87% within 8 hours at a concentration of 10 µM—while CDK12 levels were only modestly reduced by about 50% during the same timeframe .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the 5-methylthiazol-2-amine pharmacophore is critical for the activity of this compound. Modifications to this scaffold have resulted in derivatives with improved potency, enhancing its potential as a therapeutic agent .

Study Overview

A series of studies have investigated the biological activity and mechanism of action of this compound:

- High-Throughput Screening : this compound was discovered through phenotype-based high-throughput screening aimed at identifying small molecules that inhibit NRF2 activity. The compound was found to selectively induce cell death in cancer cells while sparing normal cells .

- CRISPR-Cas9 Screening : Genome-wide CRISPR-Cas9 knockout screening identified several genes associated with resistance to this compound, including components of the DDB1-CUL4-RBX1 complex (DDB1, RBX1) and E2 ubiquitin-conjugating enzymes (UBE2G1). These findings suggest that this compound’s mechanism relies heavily on these proteins for its cytotoxic effects .

Key Findings

| Parameter | Value |

|---|---|

| IC50 in A549 Cells | 1.3 µM |

| Reduction in CCNK Levels | >87% after 8 hours |

| Reduction in CDK12 Levels | ~50% after 8 hours |

| Key Resistance Mutations | G731E/R in CDK12 |

特性

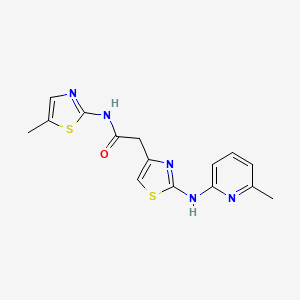

IUPAC Name |

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRBCNQCRMTXBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。